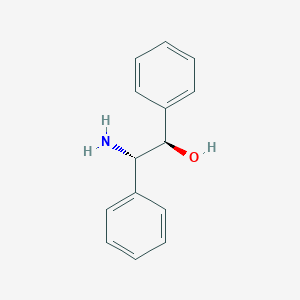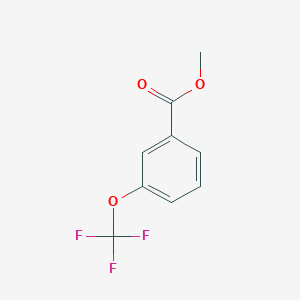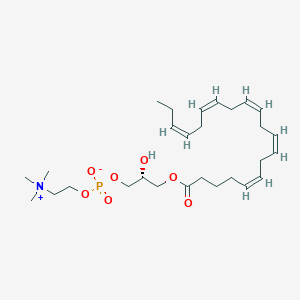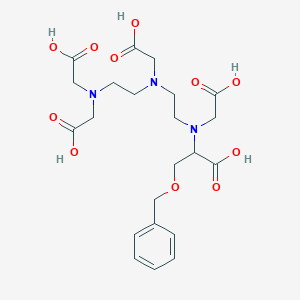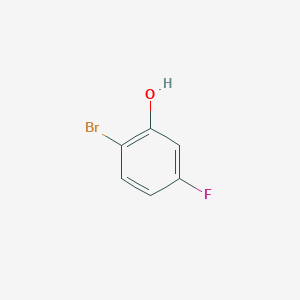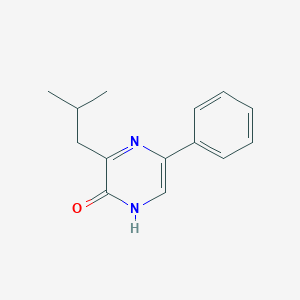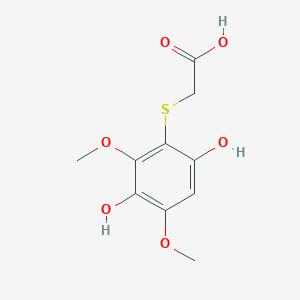
2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid (DMHQMA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMHQMA is a derivative of hydroquinone, which is a commonly used chemical in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
Applications De Recherche Scientifique
2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. In agriculture, 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid has been studied for its potential use as a plant growth regulator and as a pesticide. In industry, 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid has been studied for its potential use in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid is not fully understood, but it is believed to be due to its antioxidant properties. 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid has been shown to scavenge free radicals and protect cells from oxidative damage. It has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of various diseases.
Effets Biochimiques Et Physiologiques
2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to decrease the levels of lipid peroxidation, which can contribute to the development of various diseases. In addition, 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid has several advantages for lab experiments. It is easily synthesized and readily available. It is also stable under normal laboratory conditions. However, 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid has some limitations for lab experiments. It is relatively expensive compared to other antioxidants and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid. One direction is to further investigate its mechanism of action and its potential use as a therapeutic agent for various diseases. Another direction is to study its potential use as a plant growth regulator and pesticide. Additionally, research could be conducted on the synthesis of 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid and its derivatives for use in industrial applications.
Méthodes De Synthèse
2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid can be synthesized through a multistep process, which involves the reaction of hydroquinone with thionyl chloride to form 2,6-dichlorohydroquinone. The dichlorohydroquinone is then reacted with sodium methoxide to form 2,6-dimethoxyhydroquinone. Finally, the dimethoxyhydroquinone is reacted with 3-mercaptoacetic acid to produce 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid.
Propriétés
Numéro CAS |
133735-47-4 |
|---|---|
Nom du produit |
2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid |
Formule moléculaire |
C10H12O6S |
Poids moléculaire |
260.27 g/mol |
Nom IUPAC |
2-(3,6-dihydroxy-2,4-dimethoxyphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C10H12O6S/c1-15-6-3-5(11)10(17-4-7(12)13)9(16-2)8(6)14/h3,11,14H,4H2,1-2H3,(H,12,13) |
Clé InChI |
ASIQVPPVPSRUQB-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1)O)SCC(=O)O)OC)O |
SMILES canonique |
COC1=C(C(=C(C(=C1)O)SCC(=O)O)OC)O |
Autres numéros CAS |
133735-47-4 |
Synonymes |
2,6-dimethoxyhydroquinone-3-mercaptoacetic acid DMQ-MA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



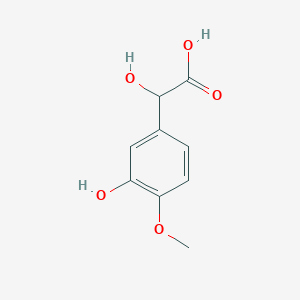
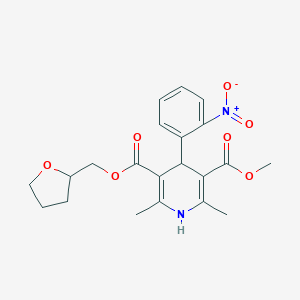
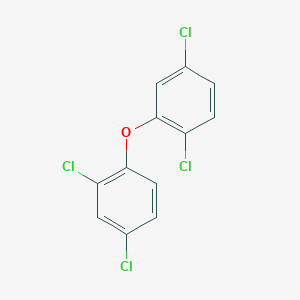
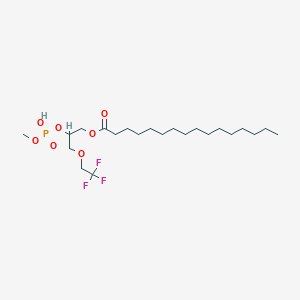
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B138098.png)
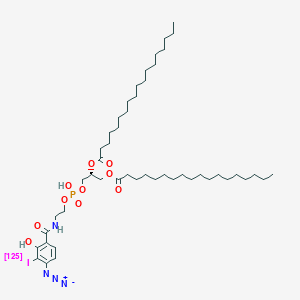
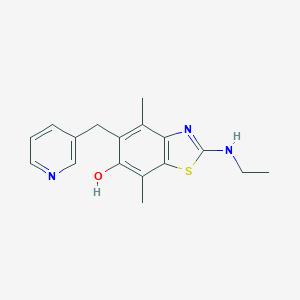
![Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1S)-(9CI)](/img/structure/B138109.png)
